Technical Whitepaper: Chemical Structure, Physical Properties, and Synthesis of 4-Amino-3-(2,2,2-trifluoroethoxy)phenol
Technical Whitepaper: Chemical Structure, Physical Properties, and Synthesis of 4-Amino-3-(2,2,2-trifluoroethoxy)phenol
Executive Summary
4-Amino-3-(2,2,2-trifluoroethoxy)phenol (CAS: 953253-31-1)[1] is a highly specialized fluorinated aromatic intermediate. By blending the versatile reactivity of a 4-aminophenol core with the metabolic stability and lipophilicity imparted by a 2,2,2-trifluoroethoxy (TFE) substituent, this compound is increasingly relevant in modern drug discovery and advanced materials science. The incorporation of fluoroalkoxy groups is a proven strategy in pharmaceutical design to enhance bioavailability and membrane permeability[2]. This whitepaper provides a rigorous analysis of its structural properties, physical characteristics, and validated synthetic methodologies.
Chemical Structure and Electronic Properties
The molecule is built on a 4-aminophenol scaffold, a well-characterized system known for its redox activity and utility as a pharmaceutical building block (e.g., in the synthesis of paracetamol and related analgesics)[3][4]. The introduction of the 2,2,2-trifluoroethoxy group at the 3-position fundamentally alters the electronic landscape of the aromatic ring.
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Inductive Electron Withdrawal: The strong electronegativity of the three fluorine atoms exerts a powerful inductive pull (-I effect) through the ether oxygen. This reduces the overall electron density on the aromatic ring compared to standard, non-fluorinated alkoxy substituents.
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pKa Modulation: The electron-withdrawing nature of the TFE group increases the acidity of the adjacent phenolic hydroxyl group, while simultaneously decreasing the basicity of the para-amino group.
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Lipophilicity: The incorporation of the trifluoromethyl moiety significantly increases the partition coefficient (logP), enhancing membrane permeability—a critical parameter in pharmacokinetic optimization[2].
Logical mapping of functional groups to physicochemical properties.
Physical and Physicochemical Properties
While base 4-aminophenol is moderately soluble in alcohols and slightly soluble in water (logP ~0.04)[4][5], the TFE derivative exhibits a marked shift toward hydrophobicity. The table below summarizes the quantitative physical data, synthesizing empirical baseline data with predictive chemical principles.
| Property | Value / Description | Rationale / Analytical Basis |
| CAS Registry Number | 953253-31-1 | Standard chemical identifier[1]. |
| Molecular Formula | C8H8F3NO2 | Derived from IUPAC nomenclature. |
| Molecular Weight | 207.15 g/mol | Calculated monoisotopic mass. |
| Physical State | Solid (Off-white to light brown) | Aminophenols typically auto-oxidize in air to form colored quinone-imines[6][7]. |
| Predicted logP | ~1.8 - 2.2 | Fluorination significantly increases lipophilicity vs. base 4-aminophenol[2]. |
| Solubility Profile | High in DMSO, MeOH, EtOAc. Low in H2O. | The hydrophobic CF3 tail disrupts aqueous solvation shells[4]. |
| Melting Point | ~140°C - 160°C (Estimated) | Disruption of crystal packing symmetry compared to unsubstituted 4-aminophenol (186°C)[5]. |
Synthetic Workflow and Mechanistic Causality
The synthesis of 4-Amino-3-(2,2,2-trifluoroethoxy)phenol requires overcoming the poor nucleophilicity of 2,2,2-trifluoroethanol. The strong electron-withdrawing effect of the CF3 group makes the adjacent hydroxyl oxygen less nucleophilic than standard aliphatic alcohols. Therefore, etherification requires strong bases and phase transfer catalysts (PTC) to drive the reaction effectively[8][9].
Step-by-step synthetic workflow for 4-Amino-3-(2,2,2-trifluoroethoxy)phenol.
Protocol 1: Synthesis of 4-Nitro-3-(2,2,2-trifluoroethoxy)phenol (Etherification)
Causality Focus: Tetrabutylammonium bromide (TBAB) is used as a phase transfer catalyst to facilitate the interaction between the aqueous hydroxide base and the organic phase, overcoming the inherently low nucleophilicity of the trifluoroethoxide anion[8].
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Preparation: Charge a reaction vessel with 4-nitro-3-chlorophenol (1.0 eq) and 2,2,2-trifluoroethanol (3.0 eq).
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Catalysis & Base: Add tetrabutylammonium bromide (TBAB) (0.05 eq) and a 50% aqueous NaOH solution (2.5 eq).
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Reaction: Heat the biphasic mixture to 70°C under vigorous stirring for 6-8 hours. Monitor conversion via TLC (Hexanes:EtOAc 3:1).
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Workup: Cool to room temperature, dilute with water, and acidify to pH 3 using 2N HCl to protonate the phenol. Extract with ethyl acetate (3x).
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Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the intermediate.
Protocol 2: Reduction to 4-Amino-3-(2,2,2-trifluoroethoxy)phenol
Causality Focus: Catalytic hydrogenation is preferred over iron/acid reduction to prevent the formation of highly colored, difficult-to-remove iron complexes that readily coordinate with the resulting aminophenol[3].
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Preparation: Dissolve the intermediate from Protocol 1 in anhydrous methanol (0.2 M concentration).
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Catalyst Addition: Carefully add 10% Pd/C (0.05 eq by weight) under an inert argon atmosphere to prevent ignition.
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Hydrogenation: Purge the vessel with H2 gas and maintain under a hydrogen balloon (1 atm) at room temperature for 4 hours.
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Monitoring: Confirm the complete disappearance of the yellow nitro compound via LC-MS.
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Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst. Crucial: Do not let the Celite pad dry out, as finely divided Pd/C is pyrophoric.
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Isolation: Concentrate the filtrate under reduced pressure. Store the resulting off-white solid under argon at 4°C to prevent auto-oxidation to the quinone-imine[7].
Analytical Validation System
To ensure trustworthiness, the synthesized compound must be validated using orthogonal analytical techniques.
Protocol 3: LC-MS and NMR Validation
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Sample Preparation for LC-MS: Dissolve 1 mg of the product in 1 mL of LC-MS grade Methanol.
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Chromatography: Inject 2 µL onto a C18 reverse-phase column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). The highly lipophilic TFE group will result in a longer retention time compared to standard 4-aminophenol.
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Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Look for the [M+H]+ peak at m/z 208.1.
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1H NMR (DMSO-d6):
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Expect a quartet around δ 4.6 ppm integrating to 2H, corresponding to the −O−CH2−CF3 protons splitting by the adjacent fluorine atoms ( 3JH−F ).
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Aromatic protons will appear between δ 6.3 - 6.8 ppm.
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The broad singlets for the −NH2 and −OH protons will appear around δ 4.5 ppm and δ 8.5 ppm, respectively, and will disappear upon D2O exchange.
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References
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chemsrc.com - 953253-31-1_CAS号:953253-31-1. 1
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Loba Chemie - 123-30-8 CAS | 4-AMINOPHENOL | Phenols & Derivatives. 5
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Kajay Remedies - 4 Aminophenol (Para Amino Phenol) | CAS 123-30-8. 3
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ResearchGate - Trifluoroethylation of phenols with various electrophiles. 2
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Google Patents - CN100534973C - Method for preparing 2-(2,2,2-trifluoroethoxy)phenol. 8
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ChemicalBook - 4-Aminophenol | 123-30-8.6
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PatSnap - Method for preparing 2-(2,2,2-trifluoroethoxy)phenol. 9
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Wikipedia - 4-Aminophenol.4
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ChemicalBook - 4-Aminophenol CAS#: 123-30-8. 7
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